N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
Description
N-(2-Fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 2H-tetrazol-5-yl group at the para position and a 2-fluorophenylamine moiety at the amide nitrogen. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) and hydrogen-bonding capacity . The 2-fluorophenyl group enhances lipophilicity and may influence metabolic stability by resisting oxidative degradation.
Properties
CAS No. |
651769-56-1 |
|---|---|
Molecular Formula |
C14H10FN5O |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-3-1-2-4-12(11)16-14(21)10-7-5-9(6-8-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
WNCOSQPZNWKFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-fluoroaniline with 4-(2H-tetrazol-5-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The fluorophenyl group and tetrazole ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (tetrazole, benzamide, fluorophenyl) or pharmacological relevance:
Key Comparative Insights
Tetrazole Bioisosterism: The tetrazole ring in this compound mimics carboxylate groups, enhancing membrane permeability compared to carboxylic acid analogs (e.g., Pranlukast’s chromenone carboxylate) . SCH 900822 leverages tetrazole as a hydrogen-bond acceptor for glucagon receptor antagonism, achieving >1000-fold selectivity over GLP-1R due to auxiliary spiroimidazolone interactions .
Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs (e.g., N-(4-chlorophenyl) derivatives in ). However, 2,4-difluorophenyl analogs () exhibit higher logP values (2.8 vs.
Synthetic Complexity :
- The target compound likely follows a simpler synthesis pathway (amide coupling, tetrazole cyclization) compared to SCH 900822, which requires multi-step spirocycle formation .
Biological Activity: Pranlukast’s tetrazole-benzamide motif is critical for leukotriene receptor blockade (Ki = 3.4 nM), whereas the absence of a chromenone ring in the target compound may redirect activity toward alternative targets (e.g., kinase or GPCR modulation) .
Thermodynamic Stability :
- Tautomerism in tetrazole derivatives (e.g., 1H- vs. 2H-tetrazole) affects binding: SCH 900822’s 2H-tetrazole stabilizes a thione tautomer, optimizing receptor interactions .
Biological Activity
N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a fluorophenyl group and a tetrazole ring , which contribute to its unique biological properties. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it a promising candidate for therapeutic applications.
This compound is believed to interact with various molecular targets, including enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor pockets. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects such as:
- Anti-inflammatory effects
- Antimicrobial properties
- Potential anticancer activity
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities. Below is a comparative analysis of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-fluorobenzamide | Lacks the tetrazole ring | Different biological activity |
| 4-fluoro-N-(benzyl)benzamide | Different substitution pattern | Variations in binding affinity |
| N-(4-fluorophenyl)-1H-tetrazol-5-ylmethanamine | Missing the benzamide moiety | Affects interaction with proteins |
| N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide | Contains both a tetrazole ring and a fluorophenyl group | Significant antibacterial activity |
This table illustrates how structural variations impact biological activity, emphasizing the importance of the tetrazole ring and fluorine substitution in enhancing therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits notable antibacterial properties against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other tetrazole derivatives.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This effect has been observed in animal models where inflammation markers were significantly reduced following treatment.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation. Further research is needed to elucidate its efficacy and safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
